N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide
Overview
Description
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide is a complex organic compound that features a benzoxazole moiety. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide typically involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . The reaction conditions can vary, but common methods include the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane at reflux . Industrial production methods may involve the use of more scalable and efficient catalytic systems, including nanocatalysts and ionic liquid catalysts .
Chemical Reactions Analysis
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential anticancer properties and can be used in the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors .
Comparison with Similar Compounds
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide can be compared with other benzoxazole derivatives such as:
2-amino benzoxazole: Known for its antimicrobial properties.
5-methyl-N-phenyl-1,3-benzoxazol-2-amine: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c1-16-9-12-24-22(13-16)28-26(31-24)21-15-19(10-11-23(21)29)27-25(30)14-18-7-4-6-17-5-2-3-8-20(17)18/h2-13,15,29H,14H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWMYNGCJABQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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